2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid
Description
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid (CAS: 1600965-09-0) is a brominated heterocyclic compound featuring a seven-membered cyclohepta[b]thiophene ring fused with a carboxylic acid group at position 3 and a bromine substituent at position 2. Its molecular formula is C₁₀H₁₁BrO₂S, with a molecular weight of 275.16 g/mol . The bromine atom introduces steric and electronic effects, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions. Limited data are available on its physical properties (e.g., boiling point, solubility), but its structure suggests moderate lipophilicity due to the bromine substituent and polar carboxylic acid group.
Properties
Molecular Formula |
C10H11BrO2S |
|---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H11BrO2S/c11-9-8(10(12)13)6-4-2-1-3-5-7(6)14-9/h1-5H2,(H,12,13) |
InChI Key |
FFHYOVMCRHAREF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid typically involves the bromination of a precursor thiophene compound followed by cyclization and carboxylation reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Alcohols and aldehydes are the major products of reduction reactions.
Scientific Research Applications
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related cyclohepta[b]thiophene derivatives are compared based on substituents, molecular properties, and functional group effects:
Structural and Functional Group Analysis
2-(Dimethylamino)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic Acid Substituent: Dimethylamino group at position 2. Molecular Formula: C₁₂H₁₇NO₂S; MW: 239 Da. Key Properties: Higher lipophilicity (LogP: 3.71) due to the dimethylamino group, which reduces polarity compared to bromine. Hydrogen-bonding capacity includes 1 donor (COOH) and 3 acceptors (two from COOH, one from thiophene sulfur) .
2-(Acetylamino)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic Acid Substituent: Acetylamino group at position 2. Molecular Formula: C₁₃H₁₅NO₃S; MW: 253.32 g/mol (CAS: 63826-34-6). This may improve solubility in polar solvents compared to brominated analogs .
3-({4H,5H,6H,7H,8H-Cyclohepta[d][1,3]thiazol-2-yl}carbamoyl)propanoic Acid Substituent: Thiazole-carbamoylpropanoic acid side chain. Molecular Formula: C₁₂H₁₆N₂O₃S; MW: 268.34 g/mol (CAS: 1401319-24-1). Key Properties: The thiazole ring introduces aromatic nitrogen, altering electronic properties and enabling π-π interactions. The carbamoylpropanoic acid group adds flexibility and additional hydrogen-bonding sites .
Physicochemical and Reactivity Trends
- Lipophilicity: Bromine substituents (electronegative, polarizable) reduce LogP compared to alkylamino groups but increase it relative to polar acetamido or carboxylic acid derivatives.
- Reactivity: Bromine facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas dimethylamino or acetamido groups enable hydrogen bonding or participation in acid-base reactions.
- Steric Effects: Bulkier substituents (e.g., bromine, acetylamino) may hinder access to the thiophene ring in catalytic reactions compared to smaller groups like dimethylamino.
Data Tables
Table 1: Molecular Properties of Cyclohepta[b]thiophene Derivatives
Table 2: Functional Group Impact on Properties
| Substituent | Key Effects |
|---|---|
| Bromine | Enhances electrophilicity; suitable for cross-coupling. Moderate lipophilicity. |
| Dimethylamino | Increases lipophilicity; basic nitrogen enables protonation or coordination. |
| Acetylamino | Enhances polarity and hydrogen bonding; potential for bioactivity. |
| Thiazole-carbamoyl | Introduces aromatic nitrogen; improves binding to biological targets. |
Research Findings
Synthetic Utility: Brominated derivatives like 2-bromo-...-3-carboxylic acid are pivotal in palladium-catalyzed reactions, whereas amino or acetamido analogs are more relevant in peptide-like or medicinal chemistry .
Biological Relevance : Thiazole-containing analogs (e.g., CAS 1401319-24-1) show promise in kinase inhibition studies due to their heterocyclic nitrogen atoms .
Solubility Trends: Polar substituents (e.g., acetamido) improve aqueous solubility, critical for pharmaceutical applications, while bromine or dimethylamino groups favor organic-phase reactions .
Biological Activity
2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid (referred to as cHTC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties based on recent research findings.
Antiviral Activity
Recent studies have highlighted the antiviral potential of cycloheptathiophene derivatives. Notably, cHTC has been investigated for its ability to inhibit viral RNA polymerase interactions.
- Mechanism of Action : The compound disrupts the interaction between the PA and PB1 subunits of the viral RNA polymerase complex, which is crucial for viral replication. This was evidenced by the synthesis of various derivatives that demonstrated varying degrees of inhibition against influenza virus strains .
- Case Study : In a screening of cycloheptathiophene-3-carboxamide derivatives for anti-HIV activity, several compounds exhibited significant inhibitory effects on RNase H activity, with IC50 values in the low micromolar range. For instance, compounds with a pyridine ring at the C-3 position showed enhanced potency compared to simpler analogs .
| Compound | IC50 (μM) | Viral Target |
|---|---|---|
| Compound 6 | 3.3 | PA-PB1 interaction |
| Compound 12 | 31 | PA-PB1 interaction |
| Compound 19 | 20.90 | RNase H activity |
Antibacterial Activity
The antibacterial properties of cHTC have also been explored, particularly against drug-resistant strains.
- Efficacy Against Mycobacteria : Research indicates that derivatives of cyclohepta[b]thiophene show promise in treating mycobacterial infections such as tuberculosis. These compounds exhibit effective inhibition against Mycobacterium tuberculosis and related species .
- Case Study : A study demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) below 10 μg/mL against various bacterial strains, suggesting their potential as therapeutic agents in antibiotic-resistant infections .
| Compound | MIC (μg/mL) | Bacterial Target |
|---|---|---|
| Compound A | 7.5 | Mycobacterium tuberculosis |
| Compound B | 19 | E. coli |
Anticancer Activity
The anticancer potential of cHTC has been investigated with a focus on its cytotoxic effects on various cancer cell lines.
- Cytotoxicity Studies : In vitro studies revealed that cHTC derivatives exhibited selective cytotoxicity towards rapidly dividing cancer cells while sparing normal fibroblast cells. For example, certain compounds showed IC50 values less than 10 μM against A549 lung cancer cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This suggests that cHTC may serve as a lead compound for developing new anticancer therapies.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound C | <10 | A549 (lung cancer) |
| Compound D | <15 | HeLa (cervical cancer) |
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid, and what key reaction conditions must be optimized?
Methodological Answer:
The synthesis typically involves bromination of a preformed cyclohepta[b]thiophene-3-carboxylic acid precursor. For example, analogous brominated thiophene derivatives (e.g., 4-Bromo-2-thiophenecarboxylic acid) are synthesized using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) . Cyclohepta ring formation may require cyclization of linear precursors via Friedel-Crafts acylation or transition-metal-catalyzed annulation. Key optimizations include stoichiometric control of bromine equivalents to avoid over-bromination and monitoring reaction progress via TLC or LC-MS.
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the cyclohepta ring’s hydrogen/carbon environments and bromine’s deshielding effects on adjacent protons.
- IR Spectroscopy : Validate the carboxylic acid (-COOH) stretch (~2500–3000 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching bromine’s natural abundance (1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC/GC : Assess purity (>95% by area normalization), referencing methods for brominated analogs like 5-Bromo-2-thiophenecarboxylic acid .
Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalyst systems are most effective?
Methodological Answer:
The bromine at position 2 acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. However, steric hindrance from the fused cyclohepta ring may reduce reactivity compared to simpler thiophenes. Optimize using:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% .
- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures to enhance solubility.
- Temperature : 80–100°C under inert atmosphere.
Monitor competing side reactions (e.g., debromination) via LC-MS and compare yields to model systems like 4-Bromo-3-chlorophenylacetic acid .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide functionalization strategies?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to map electron density, identifying nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect directs bromine’s reactivity in electrophilic substitutions.
- Topological Polar Surface Area (TPSA) : Calculate TPSA (~70 Ų, similar to cyclohepta pyridazine derivatives ) to predict membrane permeability for bioactivity studies.
- HOMO-LUMO Gaps : Correlate with UV-Vis spectra to assess photochemical stability.
Advanced: What protocols are recommended for evaluating antioxidant activity, and how might structural features influence DPPH radical quenching?
Methodological Answer:
- DPPH Assay : Dissolve the compound in ethanol (0.1–1 mM) and mix with DPPH solution (0.1 mM). Measure absorbance at 517 nm after 30 minutes. Calculate IC50 values and compare to controls like 3-hydroxythiophene-2-carboxylic acid, which showed moderate quenching in similar studies .
- Structure-Activity Insights : The thiophene ring’s conjugated system and bromine’s electron-withdrawing effects may enhance radical stabilization. The carboxylic acid group’s hydrogen-bonding capacity could further improve reactivity.
Advanced: How can conflicting spectroscopic data (e.g., unexpected melting points or NMR shifts) be resolved during characterization?
Methodological Answer:
- Recrystallization : Purify using solvent pairs (e.g., EtOAc/hexane) to remove impurities affecting melting points .
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in the cyclohepta system) by acquiring spectra at elevated temperatures (e.g., 50°C).
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtained, as done for related spirocyclic compounds .
Advanced: What strategies mitigate decomposition during storage, given the compound’s sensitivity to temperature or light?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon, as recommended for brominated thiophenol derivatives .
- Stabilization : Add stabilizers (e.g., BHT for radical-sensitive compounds) or lyophilize for long-term storage.
- Periodic Purity Checks : Use HPLC every 3–6 months to detect degradation products like de-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
